1-Phenyl-4,5,6,7-tetrahydro-1h-benzotriazole
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Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated analogs.
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Similar structure but with a fused benzene ring and imidazole ring.
Triazole: Contains three nitrogen atoms in a five-membered ring, often used in similar applications.
Uniqueness: 1-Phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is unique due to its specific arrangement of nitrogen atoms and the fused benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
32987-10-3 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydrobenzotriazole |
InChI |
InChI=1S/C12H13N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
YYUSBJMBNSPUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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